N-methyl-2,2-diphenoxyethanamine;hydrochloride
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Overview
Description
N-methyl-2,2-diphenoxyethanamine;hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a methyl group attached to the nitrogen atom and two phenoxy groups attached to the ethanamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2,2-diphenoxyethanamine;hydrochloride typically involves the reaction of N-methyl-2,2-diphenoxyethanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:
Starting Materials: N-methyl-2,2-diphenoxyethanamine and hydrochloric acid.
Reaction Conditions: The reaction is usually conducted at room temperature with constant stirring.
Product Isolation: The resulting product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2,2-diphenoxyethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-methyl-2,2-diphenoxyethanamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-2,2-diphenoxyethanamine;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. The pathways involved include:
Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.
Enzyme Inhibition: It inhibits the activity of certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
N-methyl-2,2-diphenoxyethanamine;hydrochloride can be compared with other similar compounds, such as:
N-methyl-2,2-diphenoxyethanamine: The parent compound without the hydrochloride salt.
N-methyl-2,2-diphenoxyethanamine;hydrobromide: A similar compound with a different halide salt.
N-methyl-2,2-diphenoxyethanamine;hydroiodide: Another variant with a different halide salt.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for various applications in research and industry.
Properties
CAS No. |
112111-50-9 |
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Molecular Formula |
C15H18ClNO2 |
Molecular Weight |
279.76 g/mol |
IUPAC Name |
N-methyl-2,2-diphenoxyethanamine;hydrochloride |
InChI |
InChI=1S/C15H17NO2.ClH/c1-16-12-15(17-13-8-4-2-5-9-13)18-14-10-6-3-7-11-14;/h2-11,15-16H,12H2,1H3;1H |
InChI Key |
NBRHBXGHRGVVNG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(OC1=CC=CC=C1)OC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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